Ethyl 5-hydroxy-2-iodobenzoate
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Overview
Description
Ethyl 5-hydroxy-2-iodobenzoate is an organic compound with the molecular formula C9H9IO3 It is a derivative of benzoic acid, where the hydrogen atom at the 5th position is replaced by a hydroxyl group, and the hydrogen atom at the 2nd position is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-hydroxy-2-iodobenzoate typically involves the esterification of 5-hydroxy-2-iodobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the purification of the product through recrystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The iodine atom in the compound can be reduced to form deiodinated products.
Substitution: The hydroxyl group and iodine atom can participate in various substitution reactions, such as nucleophilic substitution, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized products.
Reduction: Deiodinated benzoate derivatives.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-hydroxy-2-iodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-2-iodobenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and iodine atom play crucial roles in its reactivity and binding affinity to biological molecules. The compound may exert its effects through the modulation of enzyme activity or interaction with cellular receptors, leading to various biological outcomes.
Comparison with Similar Compounds
Ethyl 2-hydroxy-5-iodobenzoate: Similar structure but with the hydroxyl group at the 2nd position and iodine at the 5th position.
Methyl 5-hydroxy-2-iodobenzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 5-hydroxybenzoate: Lacks the iodine atom, making it less reactive in certain chemical reactions.
Uniqueness: this compound is unique due to the presence of both a hydroxyl group and an iodine atom on the benzoate ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 5-hydroxy-2-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQKOHCATJNBOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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